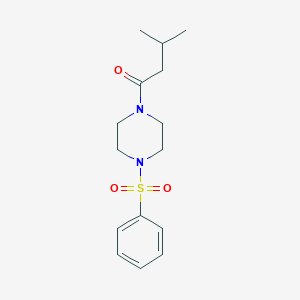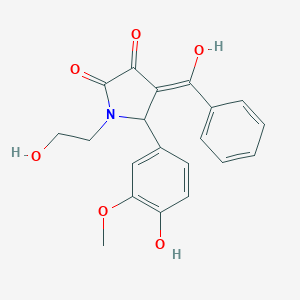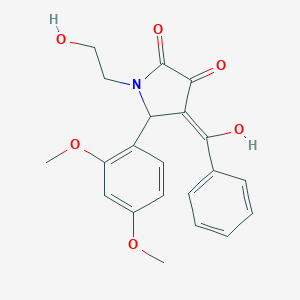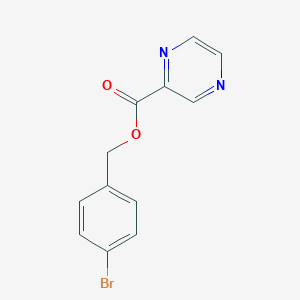
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C14H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine typically involves the acylation of piperazine with 3-methylbutanoyl chloride followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methylbutanoyl)piperazine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
4-(phenylsulfonyl)piperazine: Lacks the 3-methylbutanoyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 3-methylbutanoyl and phenylsulfonyl groups. These functional groups confer specific chemical properties and biological activities that are not present in the similar compounds mentioned above. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H22N2O3S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22N2O3S/c1-13(2)12-15(18)16-8-10-17(11-9-16)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Clave InChI |
CZPNDBDBIIGJEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)
![4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248650.png)
![2-methylphenyl [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248653.png)
![1-[3-(4-bromophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248662.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)



methanone](/img/structure/B248689.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
